molecular formula C8H12O4 B3424294 Dimethyl cyclobutane-1,2-dicarboxylate CAS No. 3396-20-1

Dimethyl cyclobutane-1,2-dicarboxylate

Cat. No.: B3424294
CAS No.: 3396-20-1
M. Wt: 172.18 g/mol
InChI Key: WEPHXFVXUXMCLE-UHFFFAOYSA-N
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Description

Dimethyl cyclobutane-1,2-dicarboxylate is an organic compound with the molecular formula C8H12O4. It is a derivative of cyclobutane, featuring two ester functional groups attached to the 1 and 2 positions of the cyclobutane ring. This compound is known for its unique structural properties and is used in various chemical synthesis applications.

Properties

IUPAC Name

dimethyl cyclobutane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6(5)8(10)12-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPHXFVXUXMCLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90948947
Record name Dimethyl cyclobutane-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90948947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3396-20-1, 2607-03-6
Record name Dimethyl cyclobutane-1,2-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3396-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Cyclobutanedicarboxylic acid, dimethyl ester, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002607036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl cyclobutane-1,2-dicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003396201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl cyclobutane-1,2-dicarboxylate
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Record name Dimethyl cyclobutane-1,2-dicarboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID90948947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl cyclobutane-1,2-dicarboxylate
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the thermal decomposition of Dimethyl cyclobutane-1,2-dicarboxylate?

A1: this compound can undergo two primary thermal decomposition pathways: cracking and isomerization. Interestingly, the dominant pathway is heavily influenced by the substitution pattern on the cyclobutane ring. For instance, the ratio of rate constants for cracking versus isomerization (kc/ki) is significantly higher for Dimethyl 1,2-dimethylcyclobutane-1,2-dicarboxylate (>200) compared to this compound (3-4) []. This difference suggests that specific substitutions can promote cracking over isomerization, leading to more controlled and predictable product formation during thermal reactions.

Q2: Are there any notable synthetic applications of this compound?

A3: Yes, the dianion of this compound is a valuable synthetic intermediate. It enables the efficient synthesis of complex polycyclic compounds like 1,2-dihydrocyclobuta[b]naphthalene-3,8-dione [, ]. This highlights the utility of this compound derivatives in constructing structurally interesting molecules relevant to organic synthesis.

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